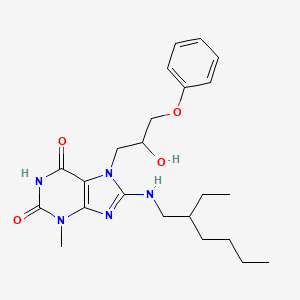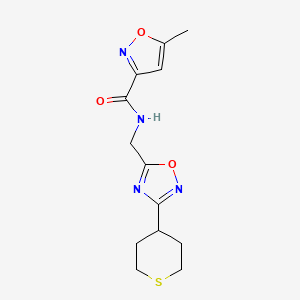
8-((2-乙基己基)氨基)-7-(2-羟基-3-苯氧基丙基)-3-甲基-1H-嘧啶-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a purine derivative, which is a class of compounds known for their biological significance, particularly in the field of antiviral and antimicrobial therapy. Purine derivatives like acyclovir and ganciclovir have been used in medical practice, and there is ongoing research to discover new agents with antimicrobial and antiviral properties within this class .
Synthesis Analysis
The synthesis of related 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines involves the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines. This reaction takes place in an aqueous dioxane medium upon boiling, leading to the formation of 8-amino derivatives . Although the specific synthesis of 8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is not detailed, the general method suggests that a similar approach could be employed for its synthesis.
Molecular Structure Analysis
The structure of the synthesized compounds is confirmed through elemental analysis and 1H NMR-spectrometry. The proton signals of the uracil moiety and the substituent at position 7, as well as the aromatic proton signals, are consistent with the expected structure. The secondary alcohol group's proton signal is also observed, which is relevant to the hydroxy group in the compound of interest .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the purine derivatives are reactive towards amines, which suggests that the compound could also undergo similar reactions with amines to form various derivatives. This reactivity could be exploited to synthesize a range of compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physicochemical properties of the related compounds have been studied, although specific details on the compound of interest are not provided. However, the antimicrobial and antifungal activities of a similar compound have been observed against Staphylococcus aureus and Candida albicans, indicating that the compound of interest may also possess these properties. The relationship between chemical structure and biological activity has been explored, which is crucial for understanding the potential applications of the compound .
Relevant Case Studies
In the context of biological activity, one of the synthesized compounds demonstrated antimicrobial and antifungal activity, which was higher than that of reference drugs such as ampicillin and nistatine. This suggests that the compound of interest, with a similar structure, could also exhibit significant biological activity, warranting further investigation .
Another study on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, which are structurally related to the compound of interest, showed that these compounds possess anticonvulsant activity. This indicates the potential for the compound of interest to be evaluated for similar pharmacological properties .
科学研究应用
抗氧化活性和血液凝固
研究表明,类似于上述化合物的衍生物,涉及某些抗癫痫药物的氨甲基化过程,已被研究其抗氧化活性和对血液凝固参数的影响。例如,Hakobyan等人(2020年)进行的研究探讨了乙酰硫胺嗪和普非嗪的N-氨甲基衍生物的合成,重点关注它们的抗氧化性质和对血液凝固的影响,暗示了除了它们作为抗癫痫药物的原始用途之外的潜在治疗应用Hakobyan et al., 2020。
心血管活性
另一个感兴趣的领域是嘌呤衍生物的心血管活性,Chłoń-Rzepa等人(2004年)合成并测试了类似化合物的各种8-烷基氨基衍生物,用于它们的心电图、抗心律失常和降压活性。这项研究确定了具有显著预防性抗心律失常活性的化合物,突显了开发新的心血管治疗药物的潜力Chłoń-Rzepa等人,2004年。
抗菌和抗真菌特性
嘌呤衍生物也正在被研究其抗菌和抗真菌特性。Romanenko等人(2016年)专注于合成8-氨基-7-(2-羟基-2苯乙基)-3-甲基嘌呤,评估其物理化学和生物学特性对各种微生物菌株的影响。这项研究突出了这些化合物的抗菌和抗真菌功效,暗示了它们作为新的抗菌和抗真菌药剂的潜力Romanenko et al., 2016。
属性
IUPAC Name |
8-(2-ethylhexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O4/c1-4-6-10-16(5-2)13-24-22-25-20-19(21(30)26-23(31)27(20)3)28(22)14-17(29)15-32-18-11-8-7-9-12-18/h7-9,11-12,16-17,29H,4-6,10,13-15H2,1-3H3,(H,24,25)(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLURLWPKPGPXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)

![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)


![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)
